Technical Documentation Center

2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride
  • CAS: 2413876-97-6

Core Science & Biosynthesis

Foundational

Strategic Fluorination in Pyridine-Aniline Kinase Inhibitors: A Technical Guide

Executive Summary The pyridine-aniline motif is a "privileged scaffold" in kinase inhibitor design, serving as the hinge-binding core for drugs ranging from Imatinib to Sorafenib. However, the native scaffold often suffe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-aniline motif is a "privileged scaffold" in kinase inhibitor design, serving as the hinge-binding core for drugs ranging from Imatinib to Sorafenib. However, the native scaffold often suffers from metabolic liability (oxidative dealkylation) and suboptimal residence time.

This guide details the strategic incorporation of fluorine into this scaffold. Unlike random screening, rational fluorination targets three specific optimization vectors: electronic modulation (pKa attenuation), conformational restriction (atropisomerism/planar locking), and metabolic shunting . We provide the theoretical grounding, structural evidence, and a validated Buchwald-Hartwig synthetic protocol for generating these motifs.

Physicochemical Modulation: The Electronic Lever

Fluorine is the most electronegative element (


), yet it is small enough (Van der Waals radius 

) to mimic hydrogen (

) with minimal steric penalty. In the context of pyridine-aniline scaffolds, its role is primarily electronic.
pKa Attenuation and Permeability

The basicity of the pyridine nitrogen is critical. If too basic (


), the molecule is protonated at physiological pH, limiting membrane permeability and potentially leading to off-target binding (e.g., hERG channels).
  • Mechanism: Fluorine substitution on the pyridine ring exerts a strong inductive electron-withdrawing effect (-I).

  • Effect: This lowers the electron density of the pyridine nitrogen lone pair, reducing its pKa.

  • Design Rule: Placing fluorine at the C3 position (ortho to the ring nitrogen) typically lowers the pKa by 1.5–2.0 log units, often shifting a basic center into the neutral range at pH 7.4, thereby improving passive diffusion.

Quantitative Impact Summary
PropertyNative Pyridine-AnilineFluorinated Analog (3-F-Pyridine)Impact on Drug Design
Pyridine N pKa ~5.2 - 5.5~3.0 - 3.5Reduces lysosomal trapping; improves cytosolic availability.
Aniline NH Acidity Weak DonorEnhanced DonorStrengthens H-bond to kinase hinge region (e.g., Glu/Met backbone).
LogP (Lipophilicity) Baseline+0.2 to +0.4 per FIncreases hydrophobic collapse; improves BBB penetration (context dependent).
C-X Bond Energy C-H: ~98 kcal/molC-F: ~116 kcal/molBlocks metabolic "soft spots" (P450 oxidation).

Structural Biology: Conformational Control

The most sophisticated use of fluorine in this scaffold is conformational locking . The pyridine-aniline bond is rotatable. Kinases require the inhibitor to adopt a specific planar or twisted conformation to fit the ATP pocket.

The "Ortho-Fluorine" Effect

Placing a fluorine atom ortho to the aniline nitrogen (on either ring) restricts rotation around the C-N bond due to:

  • Electrostatic Repulsion: Between the fluorine lone pairs and the pyridine nitrogen lone pair.

  • Intramolecular H-Bonding: A weak

    
     interaction (pseudoring formation) can lock the molecule into a planar conformation, pre-organizing it for binding. This reduces the entropic penalty of binding (
    
    
    
    ).
Decision Pathway: Where to put the Fluorine?

FluorineStrategy Start Optimization Goal Metab Metabolic Stability Start->Metab Potency Potency / Binding Start->Potency Perm Permeability / pKa Start->Perm Para Para-F (Aniline) Metab->Para Primary Site Ortho Ortho-F (Aniline/Pyridine) Potency->Ortho Restricts Rotation Meta Meta-F (Pyridine) Perm->Meta Inductive Effect Block Blocks P450 Oxidation (Prevents hydroxylation) Para->Block Lock Conformational Lock (Pre-organization) Ortho->Lock Base Reduces Basicity (Prevents hERG) Meta->Base

Figure 1: Strategic decision tree for fluorine placement based on SAR liabilities.

Synthetic Methodology: Buchwald-Hartwig Amination[1][2][3]

While nucleophilic aromatic substitution (


) is possible for highly electron-deficient pyridines, the Buchwald-Hartwig cross-coupling  is the industry standard for fluorinated scaffolds. It tolerates the electronic deactivation caused by fluorine and allows for the coupling of complex anilines.
Reaction Workflow

The presence of fluorine on the pyridine ring (as a substituent, not the leaving group) makes the ring electron-poor. This facilitates the Oxidative Addition step of the catalytic cycle but can make the amine coordination (nucleophilic attack) slightly more sluggish. Therefore, electron-rich, bulky phosphine ligands are required.

SynthesisProtocol Reactants Fluoropyridine Halide + Aniline Cycle Catalytic Cycle (100°C, Toluene/Dioxane) Reactants->Cycle Cat Pd Pre-Catalyst (Pd2(dba)3 or G3) Cat->Cycle Ligand Ligand Selection (Xantphos / BINAP) Ligand->Cycle Base Base (Cs2CO3 / NaOtBu) Base->Cycle Product Fluorinated Pyridine-Aniline Cycle->Product

Figure 2: General workflow for Pd-catalyzed C-N bond formation in fluorinated systems.

Standard Operating Procedure (SOP)

Objective: Synthesis of N-(4-fluorophenyl)-3-fluoropyridin-2-amine (Model System).

Reagents:

  • Substrate A: 2-Bromo-3-fluoropyridine (1.0 equiv)

  • Substrate B: 4-Fluoroaniline (1.2 equiv)

  • Catalyst:

    
     (0.02 equiv) or XPhos Pd G3 (0.02 equiv)
    
  • Ligand: Xantphos (0.04 equiv) — Preferred for rigid backbones

  • Base:

    
     (2.0 equiv) — Mild, tolerates sensitive groups
    
  • Solvent: 1,4-Dioxane (anhydrous)

Protocol:

  • Inerting: Charge a flame-dried Schlenk tube or vial with the aryl halide, aniline, base, and ligand. Cycle with

    
    /Vacuum (3x) to remove 
    
    
    
    (Critical: Oxygen poisons the Pd(0) species).
  • Catalyst Addition: Add the Pd source last (in a glovebox if available, or under rapid

    
     flow).
    
  • Solvation: Add sparged 1,4-dioxane via syringe. Concentration should be ~0.1 M to 0.2 M.

  • Heating: Seal and heat to 100°C for 4–12 hours.

  • Monitoring: Monitor by LC-MS. Look for the product mass [M+H]+ and the disappearance of the bromide.

    • Note: Fluorinated intermediates often fly poorly in ESI+; check UV (254 nm).

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Validation Check:

  • 19F NMR: You should see distinct signals for the pyridine-F (typically -120 to -140 ppm) and the aniline-F. The coupling constants (

    
    ) will verify the integrity of the ring.
    

Case Study: Kinase Selectivity

In the development of c-Met and Mer kinase inhibitors, the introduction of fluorine at the aniline para-position (relative to the amine) has been shown to improve metabolic stability without sacrificing potency.

  • Observation: In 2-substituted aniline pyrimidine derivatives, replacing a hydrogen with fluorine at the para-position of the aniline ring maintained binding affinity (IC50 ~7-9 nM for Mer kinase) while significantly improving microsomal stability (t1/2).

  • Structural Insight: The fluorine atom fills a small hydrophobic pocket in the ATP binding site (often near the gatekeeper residue), displacing water and providing an entropic gain.

References

  • Purser, S., et al. (2008). Fluorine in drug design.[1][2][3][4][5] Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Costil, R., et al. (2020). Atropisomerism in Diarylamines: Structural Requirements and Mechanisms of Conformational Interconversion. Angewandte Chemie. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Handling and Storage of Hygroscopic Dihydrochloride Salts in a Laboratory Setting

Introduction: The Challenge of Hygroscopic Dihydrochloride Salts In pharmaceutical research and development, dihydrochloride salts are frequently employed to enhance the solubility and bioavailability of basic active pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hygroscopic Dihydrochloride Salts

In pharmaceutical research and development, dihydrochloride salts are frequently employed to enhance the solubility and bioavailability of basic active pharmaceutical ingredients (APIs). However, this salt form often introduces a significant challenge: hygroscopicity, the propensity of a substance to attract and hold water molecules from the surrounding environment.[1] Uncontrolled moisture sorption can lead to a cascade of undesirable physical and chemical changes, compromising sample integrity and experimental reproducibility. These changes can include chemical degradation through hydrolysis, alterations in crystal structure, and physical modifications like caking and clumping, which can severely impact dissolution rates and dose uniformity.[2]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for handling and storing these sensitive materials. By integrating fundamental principles with actionable protocols, this document aims to equip laboratory personnel with the knowledge to mitigate the risks associated with hygroscopic dihydrochloride salts, thereby ensuring the quality and reliability of their research outcomes.

Understanding Hygroscopicity in Dihydrochloride Salts

The hygroscopic nature of many amine hydrochloride salts stems from the strong interaction between water molecules and the salt's crystal lattice. The presence of two chloride ions per molecule in a dihydrochloride salt can create a more polar and hydrophilic environment compared to its monochloride counterpart, increasing the potential for water absorption. The electronegative chloride ions act as hydrogen bond acceptors, readily interacting with atmospheric moisture.[3] This interaction can lead to the formation of hydrates, where water molecules become incorporated into the crystal structure, or deliquescence, where the solid dissolves in the absorbed water.

Several factors influence the degree of hygroscopicity, including:

  • Chemical Structure: The specific arrangement of atoms in the API and the presence of other functional groups can influence its affinity for water.

  • Crystal Form (Polymorphism): Different crystalline forms of the same compound can exhibit varying degrees of hygroscopicity.[2][4]

  • Amorphous Content: Amorphous material, lacking a well-defined crystal lattice, generally has a higher affinity for water than its crystalline counterparts.

  • Environmental Conditions: Relative humidity (RH) and temperature are the primary external factors driving moisture sorption.

Strategic Storage of Dihydrochloride Salts

The primary defense against the deleterious effects of moisture is a robust storage strategy. The goal is to maintain the material in an environment with a relative humidity below its critical relative humidity (CRH), the threshold at which it begins to rapidly absorb atmospheric moisture.

General Storage Recommendations

The World Health Organization suggests that for products requiring protection from moisture, storage in conditions of no more than 60% relative humidity is advisable.[5] However, for highly hygroscopic materials, much stricter controls are necessary. The USP defines a "dry place" as one that does not exceed an average relative humidity of 40% at 20°C.

Table 1: Recommended Storage Conditions Based on Hygroscopicity Level

Hygroscopicity ClassWater Uptake at 25°C/80% RHRecommended Storage ConditionExample
Slightly Hygroscopic < 2% w/wControlled Room Temperature (20-25°C), <60% RH. Standard sealed containers.Prednisone
Hygroscopic 2% to < 15% w/wControlled Room Temperature (20-25°C), <40% RH. Tightly sealed containers with desiccant.Ranitidine Hydrochloride[6]
Very Hygroscopic ≥ 15% w/wStore in a desiccator or glove box with a controlled low-humidity environment (<20% RH).Diphenylhydantoin
Deliquescent Sufficient to form a liquidStore in a tightly sealed container within a desiccator or glove box at very low RH (<10%).Calcium Chloride
Controlled Environments
  • Desiccators: For short-term storage and for equilibrating samples to room temperature before weighing, desiccators are invaluable. The choice of desiccant is critical.

    Table 2: Common Laboratory Desiccants

    DesiccantEfficiency (Residual Water Vapor)CapacityRegenerationNotes
    Silica Gel (Indicating) ~5 µg/LModerate120°CColor change indicates saturation.
    Drierite® (Anhydrous Calcium Sulfate) ~0.005 mg/LLow to Moderate210°CGood general-purpose desiccant.
    Molecular Sieves (3Å or 4Å) <0.001 mg/LHigh200-300°C under vacuumExcellent for achieving very low RH.
    Phosphorus Pentoxide (P₂O₅) <0.00002 mg/LLowNot recommendedExtremely efficient but corrosive and hazardous.
  • Glove Boxes: For highly sensitive materials, a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) provides the highest level of protection from moisture.[7] These systems can maintain relative humidity levels below 1%.

Protocols for Handling Hygroscopic Dihydrochloride Salts

Adherence to strict handling protocols is paramount to prevent moisture contamination during experimental procedures.

Workflow for Handling Moisture-Sensitive Salts

The following diagram outlines the decision-making process for handling a hygroscopic dihydrochloride salt.

G cluster_prep Preparation cluster_decision Handling Decision cluster_actions Action cluster_storage Storage A Receive or Synthesize Dihydrochloride Salt B Assess Hygroscopicity (DVS, Literature, SDS) A->B C Hygroscopicity Level? B->C D Low Hygroscopicity: Standard Benchtop Handling C->D Low E Moderate Hygroscopicity: Weigh in Low RH Room or with Desiccant C->E Moderate F High/Deliquescent: Use Glove Box or Inert Atmosphere C->F High G Store in Tightly Sealed Container with Desiccant D->G E->G H Store in Desiccator or Glove Box F->H

Caption: Decision workflow for handling hygroscopic salts.

Protocol for Weighing

Accurate weighing is often the first point of potential moisture contamination.

Objective: To accurately weigh a hygroscopic dihydrochloride salt while minimizing moisture uptake.

Materials:

  • Analytical balance (0.1 mg or better)

  • Anti-static weighing vessel (e.g., glass vial with cap, anti-static polymer weigh boat)[8][9]

  • Spatulas

  • Tweezers[10]

  • Desiccator for sample equilibration

  • Glove box (for highly hygroscopic materials)

  • Ionizer (optional, for static-prone powders)[11]

Procedure:

  • Preparation:

    • Ensure the balance is calibrated and level.

    • If the sample has been stored at a different temperature (e.g., in a refrigerator), place the sealed container in a desiccator at ambient temperature for at least 30-60 minutes to prevent condensation upon opening.[10]

    • Minimize air currents in the weighing area.

  • Weighing by Difference (Recommended):

    • Place a clean, dry, and capped weighing vessel on the balance and tare.

    • Remove the vessel from the balance and, in a controlled environment (e.g., inside a fume hood for containment, or a glove box for protection from moisture), quickly add an approximate amount of the salt.[12][13] Seal the vessel immediately.

    • Place the sealed vessel back on the balance and record the stable weight.

    • Dispense the required amount of salt from the weighing vessel into your receiving flask.

    • Immediately reseal the weighing vessel and place it back on the balance. Record the new, lower weight.

    • The difference between the two recorded weights is the exact mass of the transferred sample.

  • Direct Weighing (for less sensitive materials):

    • Place the receiving vessel (e.g., a flask) on the balance and tare.

    • Quickly add the hygroscopic salt to the vessel until the target weight is reached.

    • This method is faster but offers more opportunity for moisture absorption. A continuous upward drift in the weight reading is a clear indication of moisture uptake.[8][10]

  • Troubleshooting:

    • Static Electricity: If the powder is "jumping" or the reading is unstable, an electrostatic charge may be present.[11] Use an anti-static gun or an ionizer to neutralize the charge on the vessel and spatula. Maintaining a relative humidity between 40-60% in the weighing room can also mitigate static.[14][15]

    • Drifting Reading: A steady increase in weight indicates moisture absorption. Work more quickly or use a more controlled environment like a glove box.[8][10]

Protocol for Preparing a Stock Solution

To avoid repeatedly exposing the bulk solid to the atmosphere, preparing a concentrated stock solution is often the best strategy.

Objective: To prepare a stock solution of a known concentration from a hygroscopic dihydrochloride salt.

Procedure:

  • Weigh the required amount of the salt using the "Weighing by Difference" protocol described above.

  • Transfer the weighed solid to a volumetric flask.

  • If any solid adheres to the weighing vessel, rinse it with a small amount of the intended solvent and transfer the rinsing to the volumetric flask.

  • Add approximately 50-70% of the final volume of solvent to the flask.

  • Cap the flask and mix (by swirling or sonicating) until the solid is completely dissolved.

  • Allow the solution to return to room temperature if mixing generated heat.

  • Carefully add the solvent up to the calibration mark on the volumetric flask.

  • Invert the flask multiple times to ensure the solution is homogeneous.

  • For ultimate accuracy, the water content of the "as is" solid can be determined by Karl Fischer titration, and the concentration of the stock solution can be corrected accordingly.

Characterization of Hygroscopicity

Quantifying the hygroscopic behavior of a dihydrochloride salt is crucial for establishing appropriate handling and storage conditions.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas at varying levels of relative humidity and constant temperature.[16][17] The resulting sorption/desorption isotherm provides invaluable information.

G cluster_gas Gas Flow cluster_chamber Sample Chamber cluster_output Data Output A Dry N₂ Gas C Mass Flow Controllers A->C B Saturated N₂ Gas (Water Vapor) B->C D Mixed Gas Stream (Controlled RH) C->D E Sample Pan on Microbalance D->E F Temperature Controlled Chamber G Computer F->G Mass Data H Sorption/Desorption Isotherm G->H

Caption: Schematic of a Dynamic Vapor Sorption (DVS) experiment.

Protocol: Basic DVS Isotherm Generation

  • Sample Preparation: Place 5-10 mg of the dihydrochloride salt onto the DVS sample pan.

  • Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved (e.g., dm/dt < 0.002%/min). This establishes the dry mass baseline.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate.[18]

  • Desorption Phase: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass versus the relative humidity.

Interpreting DVS Results:

  • Reversible Isotherm: If the sorption and desorption curves overlap, it suggests that water is only loosely bound to the surface (physisorption). The material is likely to be stable and crystalline.[17]

  • Hysteresis: A loop between the sorption and desorption curves indicates that water is retained more strongly during desorption. This can be due to capillary condensation in porous materials or the formation of stable hydrates.

  • Sharp Step-Up: A sudden, sharp increase in mass at a specific RH is indicative of a phase transition, such as the conversion of an anhydrous form to a hydrate or deliquescence.[16]

Conclusion

The successful use of hygroscopic dihydrochloride salts in a research and development setting is contingent upon a thorough understanding of their properties and the implementation of rigorous handling and storage protocols. By controlling the laboratory environment, employing proper weighing and solution preparation techniques, and characterizing the material's interaction with moisture, scientists can protect the integrity of their samples and the validity of their experimental data. The protocols and guidelines presented in this note provide a framework for achieving these goals, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • Surface Measurement Systems. (2024, March 5). Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. Retrieved from [Link]

  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. Retrieved from [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • Journal of Materials Chemistry A. (2025, January 27). Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. Retrieved from [Link]

  • European Pharmaceutical Review. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties. Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. Retrieved from [Link]

  • PubMed. (2017, August 15). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]

  • KiloMentor. (2017, March 11). Preparation of Pharmaceutical Salts. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Powder Weighing Procedure. Retrieved from [Link]

  • Academia.edu. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Retrieved from [Link]

  • Labnet International. (2021, March 21). Effects of Static Charge in Precision Weighing and How to Control It. Retrieved from [Link]

  • Labcompare. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • LIFAX. (2025, September 30). What are the common problems when weighing bottles and how to solve them?. Retrieved from [Link]

  • Hardy Process Solutions. (2014, October 13). My weight reading is drifting, how do I troubleshoot?. Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link].

  • EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Preparation of Stock Solutions of 2-Fluoro-3-pyridin-4-ylaniline Dihydrochloride

Introduction 2-Fluoro-3-pyridin-4-ylaniline is a substituted aromatic amine containing both a fluoroaniline and a pyridine moiety. Such compounds are of significant interest in medicinal chemistry and drug discovery due...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-3-pyridin-4-ylaniline is a substituted aromatic amine containing both a fluoroaniline and a pyridine moiety. Such compounds are of significant interest in medicinal chemistry and drug discovery due to their potential as pharmacophores. The dihydrochloride salt form (2HCl) is typically employed to enhance the aqueous solubility and stability of the parent compound. The accurate and consistent preparation of stock solutions is a critical first step in any experimental workflow, directly impacting the reliability and reproducibility of downstream assays.

This document provides a comprehensive guide to the preparation of stock solutions of 2-Fluoro-3-pyridin-4-ylaniline 2HCl. It outlines the necessary safety precautions, detailed protocols, and the scientific principles underpinning these procedures. The methodologies described herein are designed to ensure the integrity of the stock solution and the safety of the researcher.

Core Principles of Stock Solution Preparation

The preparation of a stock solution, while seemingly straightforward, is a foundational laboratory technique that demands precision and a thorough understanding of the compound's properties. The primary objective is to create a concentrated solution from which working solutions of various concentrations can be accurately prepared. Key considerations include:

  • Purity of the Compound: The purity of the solid 2-Fluoro-3-pyridin-4-ylaniline 2HCl will directly affect the true concentration of the stock solution. It is essential to use a compound of known purity and to account for this in concentration calculations if necessary.

  • Solvent Selection: The choice of solvent is dictated by the solubility of the compound. As a dihydrochloride salt, 2-Fluoro-3-pyridin-4-ylaniline 2HCl is anticipated to have good solubility in aqueous solutions. The use of high-purity water (e.g., deionized, distilled, or ultrapure) is recommended to avoid contamination.

  • Accuracy in Measurement: The precise weighing of the solid compound and the accurate measurement of the solvent volume are paramount. The use of calibrated analytical balances and Class A volumetric glassware is crucial for minimizing errors.[1]

  • Solution Stability and Storage: The chemical stability of the dissolved compound determines the appropriate storage conditions and shelf-life of the stock solution. Factors such as temperature, light exposure, and potential for microbial growth must be considered. While specific stability data for 2-Fluoro-3-pyridin-4-ylaniline 2HCl is not widely available, general practices for storing solutions of aromatic amines, such as refrigeration and protection from light, are advisable as a starting point.[2]

Safety Precautions and Hazard Management

Substituted anilines and pyridines can be hazardous. While a specific Safety Data Sheet (SDS) for 2-Fluoro-3-pyridin-4-ylaniline 2HCl was not found, related fluoroaniline compounds are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[3][4][5][6] Therefore, stringent safety measures must be implemented.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.

Engineering Controls:

  • All handling of the solid compound and preparation of the solution should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • An eyewash station and safety shower should be readily accessible.[3]

Waste Disposal:

  • All waste materials, including contaminated consumables and excess solutions, should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Protocol for the Preparation of a 10 mM Aqueous Stock Solution

This protocol details the preparation of 10 mL of a 10 mM stock solution of 2-Fluoro-3-pyridin-4-ylaniline 2HCl.

Materials and Equipment:

  • 2-Fluoro-3-pyridin-4-ylaniline Dihydrochloride (Solid)

  • High-purity deionized or distilled water

  • Analytical balance (readable to at least 0.1 mg)

  • 10 mL Class A volumetric flask with stopper

  • Spatula

  • Weighing paper or boat

  • Small funnel

  • Beaker

  • Pipettes

  • Vortex mixer or magnetic stirrer

  • Amber glass vial or a clear vial wrapped in aluminum foil for storage

Calculations:

  • Determine the Molecular Weight (MW): The molecular formula for 2-Fluoro-3-pyridin-4-ylaniline is C₁₁H₉FN₂. The molecular weight of the free base is approximately 188.20 g/mol . The dihydrochloride salt (2HCl) will have a molecular weight of approximately 188.20 + 2 * 36.46 = 261.12 g/mol . Note: Always use the molecular weight provided by the manufacturer on the product label or certificate of analysis.

  • Calculate the Mass of Solute:

    • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Calculation: Mass (g) = 0.010 mol/L x 0.010 L x 261.12 g/mol = 0.0026112 g

    • Mass in mg: 2.61 mg

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_procedure Procedure cluster_storage Storage & Labeling calc Calculate Mass (2.61 mg for 10 mM in 10 mL) ppe Don PPE (Goggles, Gloves, Lab Coat) fume_hood Work in Fume Hood weigh Weigh Compound (2.61 mg) fume_hood->weigh transfer Quantitative Transfer to 10 mL Volumetric Flask weigh->transfer dissolve Add ~7 mL H₂O & Dissolve (Vortex/Stir) transfer->dissolve qs QS to 10 mL with H₂O (Use Meniscus) dissolve->qs mix Invert Flask to Mix qs->mix aliquot Transfer to Labeled, Light-Protected Vial mix->aliquot store Store at Recommended Temperature (e.g., 2-8°C) aliquot->store

Caption: Workflow for preparing the stock solution.

Step-by-Step Procedure:

  • Preparation:

    • Calculate the required mass of 2-Fluoro-3-pyridin-4-ylaniline 2HCl for your desired concentration and volume. For this protocol, we are preparing 10 mL of a 10 mM solution, which requires 2.61 mg.

    • Ensure all necessary PPE is worn correctly.

    • Perform all subsequent steps in a chemical fume hood.

  • Weighing the Compound:

    • Place a piece of weighing paper or a weigh boat on the analytical balance and tare it.

    • Carefully weigh out 2.61 mg of the 2-Fluoro-3-pyridin-4-ylaniline 2HCl. Record the exact mass.

  • Dissolving the Compound:

    • Place a small funnel in the neck of the 10 mL Class A volumetric flask.

    • Carefully transfer the weighed compound into the flask.

    • Rinse the weighing paper/boat and the funnel with small amounts of high-purity water, collecting the rinsate in the flask to ensure a quantitative transfer.[1]

    • Add approximately 7 mL of high-purity water to the flask.

    • Stopper the flask and vortex or swirl until the solid is completely dissolved. A magnetic stirrer can also be used if the flask size allows. Gentle warming in a water bath may be employed if dissolution is slow, but be cautious about potential degradation.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, carefully add high-purity water dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

    • Stopper the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.

  • Storage and Labeling:

    • Transfer the prepared stock solution to a clean, appropriately labeled storage vial. To protect from potential photodegradation, use an amber vial or wrap a clear vial with aluminum foil.[2]

    • The label should include:

      • Name of the compound: 2-Fluoro-3-pyridin-4-ylaniline 2HCl

      • Concentration: 10 mM

      • Solvent: High-purity water

      • Date of preparation

      • Your initials

Recommended Storage Conditions:

It is recommended to store the stock solution at 2-8°C. For long-term storage, consider aliquoting the solution into smaller, single-use volumes and storing them at -20°C or -80°C to minimize freeze-thaw cycles. However, the stability of the compound under these conditions should be validated.

Verification of Stock Solution Concentration (Optional)

For applications requiring a high degree of accuracy, the concentration of the stock solution can be verified using analytical techniques such as UV-Vis spectroscopy. This involves creating a standard curve with solutions of known concentrations and measuring the absorbance of the prepared stock solution.

Logical Relationship Diagram for Protocol Steps:

G start Start safety Safety First (PPE & Fume Hood) start->safety end End calc Calculate Mass safety->calc weigh Weigh Compound calc->weigh transfer Quantitative Transfer weigh->transfer dissolve Dissolve in Solvent transfer->dissolve qs QS to Final Volume dissolve->qs mix Homogenize Solution qs->mix store Label & Store mix->store store->end

Caption: Logical flow of the stock solution protocol.

Summary of Quantitative Data

ParameterValueUnit
Target Concentration10mM
Final Volume10mL
Molecular Weight (2HCl salt)~261.12 g/mol
Calculated Mass2.61mg

Conclusion

The protocol described in this application note provides a detailed and scientifically grounded method for the preparation of a 2-Fluoro-3-pyridin-4-ylaniline 2HCl stock solution. Adherence to these guidelines, particularly the safety precautions and the emphasis on accuracy, will ensure the generation of a reliable and consistent reagent for research and development activities. As with any new compound, it is prudent to perform small-scale solubility and stability tests if the stock solution is to be stored for an extended period.

References

  • Benchchem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
  • Lancashire, R. J. (2024, September 1). 2.8: The preparation of Acetanilide from Aniline. Chemistry LibreTexts.
  • PrepChem.com. (n.d.). Preparation of aniline.
  • ResearchGate. (n.d.). Preparation of Aniline Solution.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Fluoroaniline.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Echemi. (n.d.). Preparation of aniline solution.
  • Periodic Table of the Elements. (n.d.). Preparation of C5H5N solution.
  • (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Harvey, D. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Fluoro-4-iodoaniline.
  • Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-3-(trifluoromethyl)aniline 97%.
  • ECHEMI. (n.d.). 2-Chloro-3-fluoro-4-pyridinamine SDS.

Sources

Method

Optimizing reaction conditions for pyridyl-aniline cross-coupling

Executive Summary The formation of C–N bonds between pyridyl halides and anilines is a cornerstone transformation in the synthesis of kinase inhibitors and GPCR ligands. However, this specific subclass of Buchwald-Hartwi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of C–N bonds between pyridyl halides and anilines is a cornerstone transformation in the synthesis of kinase inhibitors and GPCR ligands. However, this specific subclass of Buchwald-Hartwig amination presents unique challenges: catalyst poisoning via pyridine nitrogen coordination and electronic deactivation of the electrophile.

This guide moves beyond generic coupling conditions, providing a mechanistic approach to optimizing pyridyl-aniline couplings. We focus on overcoming the "resting state" trap using Third- and Fourth-Generation (G3/G4) Palladacycle precatalysts and bulky biarylphosphine ligands.

The Mechanistic Challenge: Pyridine Poisoning

Unlike simple aryl halides, halopyridines (especially 2-halopyridines) possess a basic nitrogen atom capable of coordinating to the Palladium(0) or Palladium(II) center. This creates a competitive "off-cycle" equilibrium, effectively removing the active catalyst from the productive cycle and requiring higher catalyst loadings or temperatures to reverse.

Visualization: The Catalytic Cycle & The Trap

The diagram below illustrates the standard catalytic cycle (Green/Blue) versus the inhibitory pathway (Red) caused by the pyridine substrate.

G Start Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Start->OxAdd + Pyridyl Halide Trap OFF-CYCLE TRAP (Pyridine N-Coordination) OxAdd->Trap N-Binding (Inhibition) AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Aniline / Base Trap->OxAdd Heat/Steric Bulk (Reversal) RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Start - Product

Figure 1: The catalytic cycle of aminopyridine synthesis. Note the red "Off-Cycle Trap" where the pyridine nitrogen coordinates to the Pd center, stalling the reaction.

Strategic Optimization Matrix

To bypass the trap described above, the steric bulk of the ligand is the primary control lever. It physically prevents the pyridine nitrogen from binding to the metal center.

Ligand Selection (The "Buchwald" Series)
LigandClassApplication ScopeWhy it works here
BrettPhos Primary AminesGold Standard for primary anilines + halopyridines.High steric bulk prevents N-coordination; electron-richness facilitates oxidative addition of chlorides.
tBuBrettPhos Amides/IndolesUse for weak nucleophiles or if BrettPhos fails.Even bulkier; prevents competitive binding of substrate heterocycles.
RuPhos Secondary AminesBest for secondary anilines or sterically hindered amines.Optimized pocket size for secondary amine binding.
Xantphos ChelatingLegacy systems; useful for heterocycles prone to migration.Large bite angle enforces reductive elimination, though less active than biaryls.
Base & Solvent Compatibility
  • Standard (Strong): NaOtBu in Toluene or Dioxane (80–100°C). Fast, efficient, but incompatible with esters/nitriles.

  • Mild (Weak): K3PO4 or Cs2CO3 in t-Amyl Alcohol or Dioxane (90–110°C). Essential for substrates with electrophilic functional groups (esters, ketones).

  • Soluble (Flow/Low Temp): LHMDS in THF. Useful for rapid screening or flow chemistry applications.

Protocol: Optimized Pyridyl-Aniline Coupling

Target: Coupling of 2-chloropyridine (electrophile) with 4-fluoroaniline (nucleophile). Scale: 1.0 mmol.

Materials
  • Electrophile: 2-Chloropyridine (1.0 equiv)

  • Nucleophile: 4-Fluoroaniline (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (0.01 – 0.02 equiv / 1-2 mol%)

    • Note: G4 precatalysts contain the ligand and Pd in a precise 1:1 ratio and activate via reductive elimination of a methyl carbazole, preventing induction periods.

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]

  • Solvent: Anhydrous 1,4-Dioxane (Concentration: 0.2 M)

Step-by-Step Procedure
  • Preparation (Inert Atmosphere): Inside a glovebox or using strict Schlenk technique, add a stir bar to a reaction vial (e.g., 8 mL screw-cap vial with PTFE septum).

  • Solids Addition: Add BrettPhos Pd G4 (18 mg, 2 mol%) and NaOtBu (135 mg, 1.4 mmol).

    • Critical: If the aniline is a solid, add it now. If liquid, wait for step 4.

  • Purging: If outside a glovebox, cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Liquids Addition: Syringe in the 2-Chloropyridine (1.0 mmol), Liquid Aniline (1.2 mmol), and Anhydrous Dioxane (5.0 mL).

  • Reaction: Place in a pre-heated block at 100°C . Stir vigorously (800+ rpm).

    • Time: Typically 1–4 hours. Monitor by LCMS.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Troubleshooting: A Self-Validating System

Use this logic table to diagnose failure modes. The protocol is self-validating if you run a "Standard" (Ph-Cl + Aniline) control alongside your Pyridyl reaction.

SymptomProbable CauseMechanistic Fix
Low Conversion (<20%) Catalyst Poisoning (Trap)Increase Temperature to 110°C to shift equilibrium away from N-bound state. Switch to tBuBrettPhos .
Starting Material Remaining + Dehalogenation Hydride EliminationSolvent is "wet" (acting as H-source) or alcohol solvent is participating. Switch to Toluene and ensure anhydrous conditions.
Full Conversion, Low Yield Pd Removal IssuesPyridines bind Pd tightly during workup. Use a metal scavenger (e.g., QuadraSil MP) or wash with aqueous Sodium Diethyldithiocarbamate.
Induction Period (Slow Start) Poor ActivationYou are likely using Pd(OAc)2 + Ligand. Switch to Pd G3/G4 Precatalyst for immediate active species generation.

Optimization Workflow (Decision Tree)

Follow this logic path when designing a new reaction.

Optimization Start Start: Pyridyl-X + Aniline CheckFG Base-Sensitive Groups? (Esters, Nitriles) Start->CheckFG StrongBase Use NaOtBu / Dioxane CheckFG->StrongBase No WeakBase Use K3PO4 / t-AmylOH CheckFG->WeakBase Yes CheckAmine Amine Type? StrongBase->CheckAmine WeakBase->CheckAmine Primary Primary: BrettPhos CheckAmine->Primary R-NH2 Secondary Secondary: RuPhos CheckAmine->Secondary R2-NH Amide Amide/Hinder: tBuBrettPhos CheckAmine->Amide Amide

Figure 2: Decision tree for selecting initial reaction conditions based on substrate properties.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Fors, B. P., et al. (2008).[2] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[2] Journal of the American Chemical Society. [Link]

  • Bruno, N. C., et al. (2013). "Third-Generation Buchwald Precatalysts." Chemical Science. [Link]

  • Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society. [Link]

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Palladium Catalyst Removal in Aniline Synthesis

Welcome to the Technical Support Center for troubleshooting palladium catalyst removal in aniline synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting palladium catalyst removal in aniline synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions and require efficient methods for catalyst removal to ensure product purity and regulatory compliance. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your process optimization.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual palladium from my aniline product so critical?

A1: The stringent control of palladium levels in final products, especially active pharmaceutical ingredients (APIs), is mandated for two primary reasons:

  • Patient Safety and Regulatory Compliance: Palladium is a heavy metal with documented toxicological concerns. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines (ICH Q3D) for elemental impurities.[1][2] For oral drug products, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 grams.[3] For parenteral and inhalation routes, these limits are even lower, at 10 µ g/day and 1 µ g/day respectively.[3]

  • Chemical Reactivity: Residual palladium, even at trace levels, can possess catalytic activity. This can interfere with downstream synthetic transformations, leading to the formation of unwanted byproducts, reduced yield, and compromised product stability.[4]

Table 1: ICH Q3D Permitted Daily Exposure (PDE) for Palladium

Route of AdministrationPDE (µ g/day )Typical Concentration Limit (for 10g/day product)
Oral10010 ppm
Parenteral101 ppm
Inhalation10.1 ppm

Source: Adapted from ICH Q3D(R2) Guideline for Elemental Impurities.[3][5]

Q2: I'm using a standard Pd/C catalyst. What are the primary forms of palladium I need to remove from my reaction mixture?

A2: Palladium contamination can exist in several forms, each presenting a unique removal challenge:

  • Heterogeneous Palladium (Pd(0)): These are the solid particles of the palladium catalyst itself, typically supported on activated carbon (Pd/C).[6] While seemingly straightforward to remove by filtration, very fine particles can pass through standard filter media.

  • Homogeneous (Leached) Palladium: Palladium can leach from the solid support into the reaction medium.[6][7] This can occur through the oxidation of Pd(0) to soluble Pd(II) species, especially under acidic conditions or in the presence of oxidizing agents.[6] These dissolved species, often complexed with ligands or solvents, are not removable by simple filtration.

  • Colloidal Palladium: Nanometer-sized palladium particles can form and remain suspended in the solution. These colloids are often too small to be captured by conventional filtration methods and require specialized removal techniques.[8]

Q3: What are the principal methods for palladium removal, and how do I choose the right one?

A3: The selection of a removal method is highly dependent on the nature of the palladium species, the desired final concentration, and process constraints like cost and scale. The main strategies are:

  • Filtration: The first line of defense, effective for removing the bulk of heterogeneous catalysts. Using filter aids like Celite® (diatomaceous earth) is common practice.[8][9]

  • Adsorption (Scavenging): This involves using materials with a high affinity for palladium to bind and remove it from the solution. Common adsorbents include:

    • Activated Carbon: A cost-effective option that can physically adsorb palladium species.[10][11] Its effectiveness varies depending on the type of carbon and the reaction conditions.[11]

    • Functionalized Silica/Resins: These are solid supports (like silica gel) modified with functional groups that chelate palladium, such as thiols, thioureas, or amines.[11][12][13] They offer high selectivity and efficiency but are generally more expensive.[4][11]

  • Crystallization: Purifying the aniline product through crystallization can be highly effective, as palladium impurities often remain in the mother liquor.[4]

  • Chromatography: Column chromatography is an effective purification method but is often less practical for large-scale processes due to solvent consumption and cost.[8]

The optimal approach often involves a combination of these methods, for example, filtration followed by treatment with a scavenger.[4]

Section 2: Troubleshooting Specific Issues

Q4: My ICP-MS results show high palladium levels (>50 ppm) even after filtering the reaction mixture through a Celite pad. What is happening?

A4: This is a common issue that typically points to the presence of soluble or colloidal palladium species that are not captured by simple filtration.

Root Cause Analysis:

  • Catalyst Leaching: The most likely cause is that palladium has leached from the carbon support into your reaction solution. This is often exacerbated by acidic or basic conditions, high temperatures, or the presence of certain ligands that can complex with and solubilize palladium.[6][14] Studies have shown that even under relatively mild conditions, palladium oxide on the catalyst surface can react with acids (like HCl) to form soluble species such as [PdCl₄]²⁻.[6][7]

  • Formation of Catalyst Fines: Vigorous stirring or certain reaction conditions can cause the physical breakdown of the Pd/C catalyst, creating fine particles that can pass through the pores of standard filter paper and even Celite beds.

  • Colloidal Palladium Suspension: The reaction may have generated stable, nanometer-sized palladium colloids that behave like dissolved species and are not amenable to filtration.[8]

Troubleshooting Workflow:

G start High Pd after Filtration (>50 ppm) leaching Hypothesis: Palladium Leaching start->leaching fines Hypothesis: Catalyst Fines start->fines scavenger Action: Introduce a Scavenger (e.g., Thiol-Silica, Activated Carbon) leaching->scavenger Soluble Pd requires chemical binding filter_aid Action: Optimize Filtration (e.g., Finer grade Celite, Membrane filter) fines->filter_aid Physical particles require tighter filtration re_analyze Re-analyze Pd levels via ICP-MS scavenger->re_analyze filter_aid->re_analyze success Success: Pd < 10 ppm re_analyze->success [Acceptable] fail Failure: Re-evaluate scavenger choice or combine methods re_analyze->fail [Not Acceptable]

Caption: Troubleshooting decision tree for high palladium levels post-filtration.

Solutions:

  • Employ a Scavenger: After the initial filtration, treat the filtrate with a palladium scavenger. For leached ionic palladium, scavengers with chelating functional groups like thiols or thioureas are highly effective.[12][15] Activated carbon can also be used and is a more economical option.[10][11]

  • Optimize Filtration: If catalyst fines are suspected, improve the filtration method. This can involve using a thicker Celite pad, a finer grade of filter aid, or employing a membrane filter with a specific pore size (e.g., 0.45 µm) after the initial bulk filtration.

  • Consider Crystallization: If your aniline product is a solid, recrystallization is an excellent method for purification and can significantly reduce palladium levels.[4]

Q5: I've treated my reaction mixture with a thiol-functionalized silica scavenger, but the palladium concentration is still above the 10 ppm target. Why might the scavenger be ineffective?

A5: Incomplete scavenging can result from several factors related to the scavenger itself, the nature of the palladium species, and the process conditions.

Root Cause Analysis:

  • Incorrect Palladium Speciation: The scavenger you've chosen may be highly effective for Pd(II), but less so for Pd(0) colloids, or vice-versa. Thiol-based scavengers are generally excellent for soft Lewis acidic Pd(II) but may be less effective at capturing metallic Pd(0) nanoparticles.[16][17]

  • Insufficient Stoichiometry or Contact Time: The amount of scavenger used may be insufficient to bind all the palladium present. Alternatively, the treatment time or temperature may not be adequate for the binding kinetics. Adsorption can be a relatively slow process.[12]

  • Competitive Binding/Matrix Effects: Other components in your reaction mixture, such as ligands (e.g., phosphines), additives, or even the aniline product itself, may compete with the scavenger for binding sites on the palladium, or they may foul the surface of the scavenger, reducing its efficacy.

  • Mass Transfer Limitations: In a heterogeneous scavenging system, the palladium species must diffuse from the bulk solution to the surface of the solid scavenger. Inadequate mixing can lead to poor mass transfer and incomplete removal.

Solutions & Optimization:

  • Screen Multiple Scavengers: Test a small panel of scavengers with different functionalities (e.g., thiol, thiourea, amine, activated carbon) to find the most effective one for your specific system.[4]

  • Optimize Scavenger Loading and Time: Perform a small-scale study to evaluate the effect of scavenger loading (e.g., 5, 10, 20 wt% relative to the product) and contact time (e.g., 1, 4, 12 hours).

  • Adjust Temperature: Gently heating the mixture (e.g., to 40-50 °C) can often improve the kinetics of scavenging, but this should be balanced against the thermal stability of your product.[11]

  • Improve Mixing: Ensure the scavenger is well-suspended in the solution throughout the treatment period to maximize surface contact.

Table 2: Comparison of Common Palladium Removal Techniques

MethodMechanismTypical Efficacy (Final Pd)ProsCons
Filtration (Celite) Physical Separation>50 ppm (if leaching occurs)Inexpensive, removes bulk catalyst.[8]Ineffective against dissolved/colloidal Pd.[8]
Activated Carbon Physisorption1-50 ppmLow cost, good for many species.[10][11]Can require high loadings, potential for product loss.[11]
Silica Scavengers Chemisorption<10 ppmHigh efficiency and selectivity.[4][15]Higher cost, performance is system-dependent.[11]
Crystallization Partitioning<10 ppmCan be highly effective, combines purification steps.Not applicable for oils, potential for co-crystallization.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging

This protocol provides a general workflow for evaluating and implementing a solid-supported scavenger.

Caption: Experimental workflow for palladium scavenger selection and implementation.

  • Initial Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate, toluene) and filter through a pad of Celite to remove the bulk heterogeneous Pd/C catalyst.[9]

  • Sample for Analysis: Retain a sample of the filtrate for ICP-MS analysis to establish a baseline palladium concentration.

  • Scavenger Treatment: To the remaining filtrate, add the selected scavenger (e.g., thiol-functionalized silica) at the desired loading (typically 5-15 equivalents relative to the baseline palladium concentration, or 1-10 wt% relative to the theoretical product mass).

  • Agitation: Stir the slurry at room temperature or with gentle heating for a predetermined time (a good starting point is 2-4 hours). Ensure the scavenger remains well-suspended.

  • Removal of Scavenger: Filter the mixture through a fresh filter pad to remove the scavenger and the bound palladium. Wash the filter cake with a small amount of clean solvent to recover any adsorbed product.

  • Final Analysis: Combine the filtrate and washings. Concentrate the solution and submit a sample for final ICP-MS analysis to confirm the residual palladium level.[18]

Protocol 2: Sample Preparation for ICP-MS Analysis

Accurate analysis is key to effective troubleshooting. Proper sample preparation is critical for obtaining reliable ICP-MS data.[18][19]

  • Sample Weighing: Accurately weigh approximately 50-100 mg of the aniline sample (or a known volume of the solution) into a clean microwave digestion vessel.

  • Acid Digestion: Carefully add a mixture of high-purity nitric acid (~3 mL) and hydrochloric acid (~1 mL) to the vessel.[20] Safety Note: Always perform acid digestion in a fume hood with appropriate personal protective equipment (PPE).

  • Microwave Digestion: Place the vessel in a microwave digestion system and heat the sample according to a pre-programmed method (e.g., ramp to 200 °C and hold for 15 minutes).[21] This process will decompose the organic matrix, leaving the palladium in an aqueous, ionic form.

  • Dilution: After cooling, carefully transfer the digested sample to a volumetric flask (e.g., 50 mL) and dilute to the mark with deionized water. The final acid concentration should be around 2-5%.[22]

  • Analysis: The sample is now ready for introduction into the ICP-MS instrument for quantification against calibrated standards.[22]

This guide provides a framework for addressing the common challenges associated with palladium removal. By understanding the underlying principles and adopting a systematic, data-driven approach, researchers can develop robust and efficient purification strategies for the synthesis of high-purity anilines.

References

  • Osaka Gas Chemicals Co., Ltd. "Removal of palladium (Pd) catalysts Activated Carbon Business Division". Osaka Gas Chemicals. [Link]

  • Fallan, C., et al. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry". Organic Process Research & Development. [Link]

  • Various Authors. (2015). "How can i remove palladium Pd catalyst easily?". ResearchGate. [Link]

  • West Pharmaceutical Services. "ICH Q3D Elemental Impurities – What are the Requirements?". West Pharmaceutical Services. [Link]

  • Teasdale, A., et al. (2015). "Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities". Pharmaceutical Technology. [Link]

  • Barakat, M.A., et al. (2014). "Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon". Journal of Industrial and Engineering Chemistry. [Link]

  • ICH. (2022). "Guideline for Elemental Impurities Q3D(R2)". International Council for Harmonisation. [Link]

  • Rizvi, S.A.A. "ICH Q3D Elemental Impurities". CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Barakat, M.A. (2013). "Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts". Ingenta Connect. [Link]

  • Kanto Chemical Co., Inc. (2005). "Method of removing palladium".
  • Snowden, M.E., et al. (2019). "Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition". RSC Publishing. [Link]

  • Barakat, M.A. (2013). "Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts". ResearchGate. [Link]

  • Komagawa, S., et al. (2023). "Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures". PMC. [Link]

  • Chen, H., et al. (2023). "Silica-supported thiourea resin for efficient recovery of Pd(II): Batch, column and mechanism study". Northumbria University Research Portal. [Link]

  • Komagawa, S., et al. (2023). "Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures". ACS Omega. [Link]

  • CNIPA. (2005). "A method for recovering palladium from spent Pd-C catalyst".
  • Various Authors. (2017). "How to remove palladium catalyst from reaction mixture?". ResearchGate. [Link]

  • Köllensperger, G., et al. (2019). "Analysis of palladium by high resolution ICP-MS". ResearchGate. [Link]

  • Fotouhi-Far, F., et al. (2021). "A New Approach for the Leaching of Palladium from Spent Pd/C Catalyst in HCl–H2O2 System". ResearchGate. [Link]

  • Liu, Y., et al. (2009). "On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis". ResearchGate. [Link]

  • Biotage. (2023). "How to Remove Palladium in three easy steps". Biotage. [Link]

  • Various Authors. (2025). "Your trick to remove residual palladium". Reddit. [Link]

  • PhosphonicS. (2017). "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients". ResearchGate. [Link]

  • de Assis, C.E., et al. (2020). "Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies". PubMed. [Link]

  • Ashenhurst, J. (2011). "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes". Master Organic Chemistry. [Link]

  • Al-Huniti, M.H., et al. (2015). "Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method". American Pharmaceutical Review. [Link]

  • Smith, C.J., et al. (2021). "Synergistic effect of Thiourea and HCl on Palladium (II) recovery: An investigation on Chemical structures and thermodynamic stability via DFT". Arabian Journal of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Minimizing Defluorination in Cross-Coupling Reactions

Welcome to the technical support center for navigating the challenges of C-F bond functionalization. This resource is designed for researchers, chemists, and drug development professionals who are working with fluorinate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of C-F bond functionalization. This resource is designed for researchers, chemists, and drug development professionals who are working with fluorinated compounds in cross-coupling reactions. Unwanted defluorination is a common and often frustrating side reaction that can derail a synthetic campaign by lowering yields and generating difficult-to-separate byproducts.

This guide moves beyond simple procedural lists to provide a deeper understanding of why defluorination occurs and how strategic modifications to your reaction setup can suppress it. We will explore the mechanistic underpinnings of this side reaction and offer field-proven troubleshooting strategies to keep your research on track.

Frequently Asked Questions (FAQs)

Q1: What is defluorination and why is it a problem in my cross-coupling reaction?

A: Defluorination is an undesired side reaction where a carbon-fluorine (C-F) bond in your starting material is cleaved and typically replaced with a carbon-hydrogen (C-H) bond (hydrodefluorination) or another undesired group. The C-F bond is the strongest single bond to carbon, making its selective functionalization a challenge.[1] However, under the conditions of many cross-coupling reactions, particularly those catalyzed by transition metals like palladium and nickel, this robust bond can be inadvertently cleaved.[2]

This is problematic for several reasons:

  • Reduced Yield: Formation of the defluorinated byproduct consumes your starting material, directly lowering the yield of your desired coupled product.

  • Purification Challenges: The defluorinated byproduct often has similar polarity and physical properties to the desired product, making separation by chromatography difficult and time-consuming.

  • Compromised Biological Activity: In drug discovery, the presence and position of fluorine atoms are often critical for a molecule's potency, metabolic stability, and pharmacokinetic profile. Unintended defluorination can lead to compounds with diminished or altered biological activity.

Q2: What are the main mechanistic pathways that lead to defluorination?

A: Understanding the mechanism is key to troubleshooting. Defluorination in transition-metal-catalyzed cross-coupling primarily occurs through two pathways:

  • Direct C-F Bond Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) can directly insert into the C-F bond. This is more common with electron-deficient fluoroarenes, where the aromatic ring is activated towards nucleophilic attack by the metal center.[2][3] Once the Ar-M(II)-F intermediate is formed, it can undergo various non-productive pathways instead of the desired cross-coupling.

  • Hydrodefluorination (HDF): This is often the most common culprit. It can occur through several routes:

    • From an Ar-M(II)-F Intermediate: The aryl-metal-fluoride intermediate can react with a hydride source in the reaction mixture. Common hydride sources include solvents (like 2-propanol), amine bases, or even boronic acids/esters themselves under certain conditions.[4][5]

    • β-Fluoride Elimination: In systems with fluoroalkyl chains, the metal can coordinate in a way that facilitates the elimination of a metal-fluoride species, leading to a double bond and loss of fluorine.

    • Radical Pathways: Photoredox or single-electron transfer (SET) mechanisms can generate a radical anion of the fluoroarene, which then expels a fluoride ion.[6] The resulting aryl radical can then be quenched by a hydrogen atom source.

Q3: My reaction is turning black and I'm seeing a lot of my starting material converted to the simple defluorinated arene. What's the most likely cause?

A: A blackening reaction mixture often indicates the formation of palladium or nickel black, a sign of catalyst decomposition.[7] This decomposition can be linked to the defluorination process. The most likely scenario is that your catalytic cycle is being diverted towards a hydrodefluorination pathway, which is outcompeting the desired cross-coupling.

The primary suspects are your base and solvent .

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) in the presence of trace water or protic solvents can generate hydroxide, which can be a potent hydride source or promote other catalyst deactivation pathways.[8] Amine bases can also serve as hydride donors.[4]

  • Solvents: Protic solvents like alcohols (e.g., isopropanol, ethanol) are direct hydride sources and should be avoided if HDF is observed.[9]

Consider this a critical troubleshooting point: if you observe significant HDF, immediately re-evaluate your base and solvent choice.

Troubleshooting Guide: A Deeper Dive

Issue 1: Significant Hydrodefluorination (HDF) Observed

Your primary goal here is to identify and eliminate the source of the hydride that is intercepting your catalytic cycle.

Underlying Causes & Solutions

Parameter Problematic Choice & Rationale Recommended Solution & Explanation
Base Strong alkoxides (NaOtBu, KOtBu), especially if not rigorously anhydrous. They can generate hydroxides or act as hydride sources.[8]Switch to weaker, non-nucleophilic inorganic bases like K₃PO₄ , Cs₂CO₃ , or K₂CO₃ .[4][10] These are less likely to act as hydride donors and are effective in many Suzuki and Buchwald-Hartwig couplings.
Solvent Protic solvents (isopropanol, ethanol, methanol) or wet aprotic solvents. These are direct hydride sources.[9]Use rigorously dried, aprotic solvents like dioxane , THF , or toluene .[8] Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen).
Boron Reagent Unstable boronic acids can be prone to protodeboronation, which can indirectly contribute to side reactions.[4][11]Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. These are often more robust and less prone to decomposition.[4]
Temperature & Time High temperatures and long reaction times increase the probability of all side reactions, including HDF and catalyst decomposition.[4]Run the reaction at the lowest effective temperature. Monitor closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.

Workflow for Diagnosing and Solving HDF

Competing_Pathways cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction Pd0 LₙPd(0) OA Oxidative Addition Pd0->OA ArPdX Ar(F)Pd(II)X(L)₂ OA->ArPdX + Ar(F)-X TM Transmetalation (with R-B(OR)₂) ArPdX->TM HDF Hydrodefluorination ArPdX->HDF Undesired Pathway ArPdR Ar(F)Pd(II)R(L)₂ TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regenerates Catalyst Product Ar(F)-R (Desired Product) RE->Product HDF->Pd0 Byproduct Ar-H (Defluorinated) HDF->Byproduct Hydride Hydride Source (Solvent, Base) Hydride->HDF ArX Fluoroaryl-X ArX->OA

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for fluorinated pyridine-aniline purity

An In-Depth Guide to HPLC Method Development for the Purity Analysis of Fluorinated Pyridine-Aniline Compounds Authored by a Senior Application Scientist Introduction: The Critical Role of Purity in Fluorinated Pyridine-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Purity Analysis of Fluorinated Pyridine-Aniline Compounds

Authored by a Senior Application Scientist

Introduction: The Critical Role of Purity in Fluorinated Pyridine-Aniline Intermediates

Fluorinated pyridine-aniline derivatives are a cornerstone in modern medicinal chemistry, serving as pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The strategic incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making these scaffolds highly valuable in drug design. Consequently, ensuring the purity of these key intermediates is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive, field-proven strategy for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of these challenging molecules. We will delve into the causality behind experimental choices, compare the developed method with viable alternatives, and ground our protocol in the rigorous framework of international regulatory standards.

The Analytical Challenge: Understanding the Molecule's Behavior

Developing a separation method for fluorinated pyridine-anilines requires a nuanced understanding of their unique physicochemical properties. The presence of the basic aniline and pyridine nitrogens necessitates careful pH control to avoid poor peak shape, while the highly electronegative fluorine atoms introduce unique retention behaviors that differ significantly from their non-fluorinated analogs.

Key challenges include:

  • Unique Selectivity: Fluorine's electron-withdrawing nature can alter the electronic interactions between the analyte and the stationary phase, demanding column chemistries beyond the standard C18.[2]

  • Peak Tailing: The basic nitrogen groups can interact strongly with residual silanols on silica-based columns, leading to asymmetric peaks.

  • System Contamination: A significant and often overlooked challenge is the potential for background contamination from fluorinated polymers, such as Polytetrafluoroethylene (PTFE), commonly used in HPLC system components like tubing and solvent frits.[3][4] This can introduce interfering peaks, especially in trace-level impurity analysis.

A Systematic Approach to HPLC Method Development

A successful method is not discovered by chance; it is built through a logical, systematic process. The modern approach, guided by the International Council for Harmonisation (ICH) Q14 guideline, begins with defining the method's goals.[5]

Workflow for HPLC Method Development

HPLC Method Development Workflow cluster_Planning Phase 1: Planning & Strategy cluster_Development Phase 2: Experimental Development cluster_Verification Phase 3: Stress Testing & Finalization cluster_Validation Phase 4: Formal Validation ATP Define Analytical Target Profile (ATP) (ICH Q14) Challenges Identify Molecular Challenges (Fluorine, Basic Nitrogens) ATP->Challenges ColumnScreen Column & Stationary Phase Screening (C18, PFP, etc.) Challenges->ColumnScreen MobilePhase Mobile Phase Optimization (pH, Organic Modifier, Gradient) ColumnScreen->MobilePhase Detector Detector Settings (Wavelength Selection) MobilePhase->Detector ForcedDeg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Detector->ForcedDeg PeakPurity Assess Peak Purity & Specificity ForcedDeg->PeakPurity FinalMethod Finalize Method Parameters PeakPurity->FinalMethod Validation Validate per ICH Q2(R2) (Accuracy, Precision, Linearity, etc.) FinalMethod->Validation Analytical Method Comparison cluster_Topic Purity of Fluorinated Pyridine-Aniline cluster_Methods Available Techniques cluster_Attributes Key Attributes & Considerations Topic Analytical Requirement HPLC HPLC-UV (This Guide's Method) Topic->HPLC Best For LCMS LC-MS Topic->LCMS GCMS GC-MS Topic->GCMS CE Capillary Electrophoresis (CE) Topic->CE Quant Quantitative Purity (Routine QC) HPLC->Quant Excellent Ident Impurity Identification (Structural Info) HPLC->Ident Limited (UV only) Deriv Requires Derivatization? HPLC->Deriv No LCMS->Quant Good (requires careful validation) LCMS->Ident Excellent LCMS->Deriv No Volatile Volatile Impurities GCMS->Volatile Excellent GCMS->Deriv Often Yes [14, 15] Charged Charged Species / Isomers CE->Charged Excellent CE->Deriv No

Caption: A logical comparison of primary analytical techniques.

Comparative Summary Table

TechniquePrinciplePros for this ApplicationCons for this Application
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Gold Standard for Purity QC: High resolution, robust, and precise for quantification. [1]Limited identification capabilities (relies on retention time and UV spectra).
LC-MS HPLC coupled to a mass spectrometer.Definitive Impurity Identification: Provides mass-to-charge ratio for structural elucidation of unknown impurities and degradants. [6]More complex instrumentation; quantification can be more variable than UV detection without proper standards.
GC-MS Separation of volatile compounds in a gaseous mobile phase, coupled to a mass spectrometer.Excellent for analyzing volatile or semi-volatile impurities (e.g., residual solvents).The polar and low-volatility nature of pyridine-aniline derivatives often requires a derivatization step to improve volatility, adding complexity. [7][8]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, especially for charged species and isomers; uses minimal solvent. [9]Can have lower concentration sensitivity compared to HPLC; less robust for routine QC in many labs.

Conclusion

The development of a robust, stability-indicating HPLC method for the purity analysis of fluorinated pyridine-aniline compounds is a critical undertaking that directly impacts drug quality and patient safety. A successful outcome hinges on a systematic approach that combines a deep understanding of the analyte's chemistry with a logical, phased experimental design. By starting with a PFP stationary phase, implementing strict pH control, and validating the final method against ICH guidelines, researchers can build a trustworthy analytical procedure. While HPLC-UV remains the cornerstone for quantitative purity assessment, complementary techniques like LC-MS are invaluable for the definitive identification of unknown impurities. This integrated approach ensures a comprehensive understanding and control of the purity profile of these vital pharmaceutical building blocks.

References

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-3-pyridin-4-ylaniline

Abstract This guide provides an in-depth comparative analysis of the predicted mass spectrometry fragmentation patterns of 2-Fluoro-3-pyridin-4-ylaniline, a key heterocyclic building block in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparative analysis of the predicted mass spectrometry fragmentation patterns of 2-Fluoro-3-pyridin-4-ylaniline, a key heterocyclic building block in medicinal chemistry and materials science. As direct experimental data for this specific compound is not widely published, this document synthesizes established fragmentation principles for aromatic amines, pyridines, and halogenated compounds to forecast its behavior under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By contrasting the fragment-rich spectra expected from GC-EI-MS with the molecular ion-focused data from LC-ESI-MS, this guide offers researchers a predictive framework for compound identification, structural elucidation, and analytical method development. Detailed experimental protocols are provided to serve as a starting point for laboratory validation.

Introduction and Molecular Profile

2-Fluoro-3-pyridin-4-ylaniline (C₁₁H₉FN₂) is a bi-aryl amine containing three key structural motifs that dictate its mass spectrometric behavior: a fluorinated aniline ring, a pyridine ring, and a C-C single bond linking them. Understanding its fragmentation is crucial for quality control during synthesis, metabolite identification in drug discovery, and purity assessment.

  • Molecular Formula: C₁₁H₉FN₂

  • Monoisotopic Mass: 188.0750 g/mol

  • Nitrogen Rule: The presence of two nitrogen atoms dictates that the molecular ion will have an even nominal mass, which is a fundamental rule in mass spectrometry for confirming the molecular ion peak.[1] Aromatic structures like this are generally stable, often resulting in a prominent molecular ion peak, especially under hard ionization techniques.[2]

Comparative Analysis of Ionization Techniques

The choice of ionization method is paramount as it determines the nature and extent of fragmentation. Here, we compare the predicted outcomes from a "hard" ionization technique, Electron Ionization (EI), typically paired with Gas Chromatography (GC), and a "soft" ionization technique, Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC).[1][3]

Gas Chromatography-Electron Ionization (GC-EI-MS): A Fingerprint of Fragmentation

In EI-MS, high-energy electrons (typically 70 eV) bombard the analyte, inducing significant fragmentation.[4] This process creates a reproducible "fingerprint" spectrum valuable for structural elucidation and library matching.

Predicted EI Fragmentation Pathways:

The molecular ion (M⁺•) at m/z 188 is expected to be a prominent peak due to the stability of the fused aromatic system.[2] From this parent ion, several key fragmentation pathways are predicted:

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for pyridine and aniline moieties involves the elimination of a neutral HCN molecule (27 Da), leading to a fragment ion at m/z 161 .[1]

  • Loss of Fluorine Radical (•F): The C-F bond can undergo homolytic cleavage, resulting in the loss of a fluorine radical (19 Da) to produce a stable cation at m/z 169 .

  • Inter-ring C-C Cleavage: The bond connecting the two aromatic rings is a likely point of cleavage. This can result in two primary charged fragments, depending on where the charge is retained:

    • Pyridinyl Cation: A fragment at m/z 78 .

    • Fluorophenylaminyl Radical Cation: A fragment at m/z 110 .

  • Loss of a Hydrogen Radical (•H): A common fragmentation event is the loss of a hydrogen atom, leading to a strong [M-1]⁺ ion at m/z 187 .

G M C₁₁H₉FN₂ (M⁺•) m/z = 188 F1 [M-HCN]⁺ m/z = 161 M->F1 -HCN F2 [M-F]⁺ m/z = 169 M->F2 -F• F3 Pyridinyl Cation m/z = 78 M->F3 Inter-ring Cleavage F4 Fluorophenylaminyl Radical Cation m/z = 110 M->F4 Inter-ring Cleavage F5 [M-H]⁺ m/z = 187 M->F5 -H•

Table 1: Summary of Predicted Major Fragment Ions in EI-MS

m/z Proposed Fragment Identity Mechanism/Notes Predicted Abundance
188[C₁₁H₉FN₂]⁺• (Molecular Ion)Parent ion; expected to be prominent due to aromatic stability.High
187[C₁₁H₈FN₂]⁺Loss of a hydrogen radical (•H) from the molecular ion.Medium-High
169[C₁₁H₉N₂]⁺Loss of a fluorine radical (•F).Medium
161[C₁₀H₈FN]⁺•Loss of neutral hydrogen cyanide (HCN) from either ring.Medium
110[C₆H₅FN]⁺•Fragment from inter-ring cleavage (fluorinated aniline moiety).Medium-Low
78[C₅H₄N]⁺Fragment from inter-ring cleavage (pyridine moiety).Medium-Low
Liquid Chromatography-Electrospray Ionization (LC-ESI-MS): Confirming the Molecular Weight

ESI is a soft ionization technique that generates ions from a liquid solution, making it ideal for polar, less volatile compounds and coupling with LC.[3][5] It typically produces a protonated molecule, [M+H]⁺, providing clear confirmation of the molecular weight.

Predicted ESI Fragmentation Pathways:

In positive-ion mode ESI, the primary ion observed will be the protonated molecule at m/z 189 . The basic nitrogen atoms on the aniline and pyridine groups are the most likely sites of protonation. While ESI itself causes minimal fragmentation, collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can be used to elicit structural information from the [M+H]⁺ precursor ion.

Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 189):

  • Loss of Ammonia (NH₃): Following protonation of the aniline amine group, a neutral ammonia molecule (17 Da) can be eliminated, yielding a fragment ion at m/z 172 . This is a common pathway for protonated primary amines.[6]

  • Inter-ring C-C Cleavage: Similar to EI, the bond between the rings can cleave. Fragmentation of the protonated precursor at m/z 189 would likely lead to the formation of a charged pyridinyl species (m/z 79 , protonated pyridine) and a neutral fluoroaniline molecule, or vice-versa.

G M [C₁₁H₉FN₂+H]⁺ (Precursor Ion) m/z = 189 F1 [M+H-NH₃]⁺ m/z = 172 M->F1 -NH₃ F2 Protonated Pyridine m/z = 79 M->F2 Inter-ring Cleavage

Table 2: Summary of Predicted Major Ions in ESI-MS/MS

m/z Proposed Fragment Identity Mechanism/Notes Predicted Abundance
189[C₁₁H₉FN₂ + H]⁺ (Precursor Ion)Protonated molecular ion; expected to be the base peak.High
172[C₁₁H₈F]⁺Loss of neutral ammonia (NH₃) from the protonated amine.High
79[C₅H₅N + H]⁺Protonated pyridine fragment from inter-ring cleavage.Medium

Comparative Workflow and Experimental Protocols

The choice between GC-MS and LC-MS depends on the analytical goal. GC-MS provides a detailed structural fingerprint, while LC-MS is superb for confirming molecular weight and analyzing complex mixtures.[7][8]

G cluster_0 GC-EI-MS Workflow cluster_1 LC-ESI-MS Workflow gc1 Sample Prep (Derivatization if needed) gc2 GC Separation (Volatile Compounds) gc1->gc2 gc3 EI Source (70 eV) (Hard Ionization) gc2->gc3 gc4 Mass Analyzer gc3->gc4 gc5 Fragment-Rich Spectrum gc4->gc5 lc1 Sample Prep (Dissolution in Solvent) lc2 LC Separation (Polar/Non-Volatile) lc1->lc2 lc3 ESI Source (Soft Ionization) lc2->lc3 lc4 Mass Analyzer (MS/MS) lc3->lc4 lc5 [M+H]⁺ Spectrum lc4->lc5 start Analyte: 2-Fluoro-3-pyridin-4-ylaniline start->gc1 start->lc1

Protocol: GC-EI-MS Analysis

This protocol is designed to generate a characteristic fragmentation pattern for structural identification. Aromatic amines can sometimes exhibit poor peak shape in GC; derivatization may be considered if necessary, though is often not required for this class of compound.[9][10]

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a volatile solvent like ethyl acetate or dichloromethane.

  • GC System:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Injector: Splitless mode, 270 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.[1]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.[1]

Protocol: LC-ESI-MS/MS Analysis

This protocol is optimized for confirming the molecular weight and obtaining targeted fragmentation data via MS/MS.

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • LC System:

    • Column: 100 mm x 2.1 mm ID, 2.6 µm particle size, C18 stationary phase.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Data Acquisition:

      • Full Scan: m/z 100-500 to identify the [M+H]⁺ ion.

      • Tandem MS (MS/MS): Isolate the precursor ion at m/z 189 and apply collision energy (e.g., 15-30 eV) to generate fragment ions.

Conclusion

The mass spectrometric analysis of 2-Fluoro-3-pyridin-4-ylaniline yields complementary data depending on the ionization technique employed. GC-EI-MS is predicted to produce a complex fragmentation pattern, providing a rich structural fingerprint ideal for unambiguous identification and differentiation from isomers. Key fragments are expected at m/z 188 (M⁺•), 169 ([M-F]⁺), and 161 ([M-HCN]⁺). Conversely, LC-ESI-MS is expected to generate a strong protonated molecular ion at m/z 189, serving as a robust method for molecular weight confirmation. Subsequent MS/MS analysis of this ion would likely show characteristic neutral losses, such as ammonia (to m/z 172), further confirming the structure.

For comprehensive characterization, employing both techniques is the most authoritative approach. LC-ESI-MS confirms the mass of the intact molecule, while GC-EI-MS provides the detailed fragmentation pattern necessary for definitive structural elucidation. This dual-pronged strategy ensures the highest degree of confidence for researchers in drug development and chemical synthesis.

References

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link].

  • Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99 (2014). Available from: [Link].

  • Tao, L., et al. Analysis of 4-aminobiphenyl in smoker's and nonsmoker's urine by tandem mass spectrometry. J Toxicol Environ Health A, 74(10), 653-60 (2011). Available from: [Link].

  • Van de Velde, M., et al. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 5021–5031 (2023). Available from: [Link].

  • Adaway, J. E., Keevil, B. G., & Owen, L. J. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Annals of Clinical Biochemistry, 42(Pt 5), 324-40 (2005). Available from: [Link].

  • Park, J. S., et al. [2,6-Difluoro-3-(pyridin-2-yl-κN)pyridin-4-yl-κC 4](pentane-2,4-dionato-κ2 O,O′). Acta Crystallographica Section E, 68(Pt 5), m638 (2012). Available from: [Link].

  • ResearchGate. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2025). Available from: [Link].

  • Kertész, V., & Van Berkel, G. J. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 37(6), 605-616 (2002). Available from: [Link].

  • Pittenauer, E., et al. Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Journal of the American Society for Mass Spectrometry, 34(8), 1667-1679 (2023). Available from: [Link].

  • Chemyx Inc. Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Available from: [Link].

  • Harvey, D. J. Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900-15 (2000). Available from: [Link].

  • Sparkman, O. D. Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. (2026). Available from: [Link].

  • Bönisch, H., et al. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. Atmospheric Measurement Techniques, 14(3), 2149-2165 (2021). Available from: [Link].

  • Zhang, Y., et al. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852 (2023). Available from: [Link].

  • Wikipedia. Liquid chromatography–mass spectrometry. Available from: [Link].

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link].

  • Qu, L. B., et al. Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Trade Science Inc. - INDIA. (2006). Available from: [Link].

  • Jia, W., et al. Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. Journal of Chinese Mass Spectrometry Society, 44(3), 412-423 (2023). Available from: [Link].

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available from: [Link].

  • Demarque, D. P., et al. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. (2015). Available from: [Link].

  • Tang, J. The Role of Liquid Chromatography Mass Spectrometry in Pharmaceutical Drugs. Journal of Drug and Alcohol Research. Available from: [Link].

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link].

Sources

Validation

Elemental Analysis Standards for Dihydrochloride Salt Verification: A Comparative Guide

This guide provides an in-depth comparison of elemental analysis standards for the verification of dihydrochloride salts, offering experimental data and insights for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of elemental analysis standards for the verification of dihydrochloride salts, offering experimental data and insights for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings, compare methodologies, and provide a practical, step-by-step protocol for robust verification.

Introduction: The Critical Role of Stoichiometry in Dihydrochloride Salts

Dihydrochloride salts are prevalent in active pharmaceutical ingredients (APIs). They are formed when a molecule with two basic centers, typically amines, reacts with two equivalents of hydrochloric acid. The precise stoichiometric ratio of the free base to HCl is a critical quality attribute. This ratio directly influences the drug's physicochemical properties, such as solubility, stability, and bioavailability. An incorrect salt form or stoichiometry can result in inconsistent dosing and potential sub-efficacy or toxicity.[1][2][3]

Elemental analysis, specifically the determination of carbon, hydrogen, and nitrogen (CHN analysis), in conjunction with chlorine (Cl) content, offers a fundamental and direct method for confirming the empirical formula and, consequently, the correct formation of the dihydrochloride salt.[4][5]

Logical Flow for Dihydrochloride Salt Verification

G cluster_0 Theoretical Calculation cluster_1 Experimental Analysis cluster_2 Data Comparison & Verification Theory Calculate Theoretical %C, %H, %N, %Cl for Assumed Dihydrochloride Structure Compare Compare Experimental Results to Theoretical Values Theory->Compare SamplePrep Prepare Homogeneous Sample of the Salt EA Perform Elemental Analysis (CHN and Cl) SamplePrep->EA EA->Compare Criteria Apply Acceptance Criteria (e.g., within ±0.4% of theoretical) Compare->Criteria Conclusion Confirm or Reject Dihydrochloride Structure Criteria->Conclusion

Caption: Workflow for dihydrochloride salt verification.

Comparative Analysis of Methodologies

While several techniques can be employed for salt analysis, elemental analysis remains the gold standard due to its directness and accuracy.

Method Principle Advantages Limitations Typical Acceptance Criteria (USP/Ph. Eur.)
CHN(S) Combustion Analysis The sample is combusted in a high-oxygen environment; the resulting gases (CO2, H2O, N2) are separated and quantified.[5]High precision and accuracy, well-established methodology, requires a small sample size.[6]Indirectly confirms the salt form as it does not directly measure chlorine.The experimental value should be within ±0.4% of the theoretical value.
Titrimetric Chloride Determination (e.g., Argentometric) Chloride ions are titrated with a standardized silver nitrate solution.[7][8]Direct measurement of chloride, relatively inexpensive instrumentation.Requires a larger sample size, potential for interferences from other halides.[9]The experimental value should be within a specified range of the theoretical value (e.g., 98.0% to 102.0%).
Ion Chromatography (IC) Anion-exchange chromatography separates chloride from other ions, followed by conductivity detection.High specificity and sensitivity, capable of quantifying multiple ions simultaneously.More complex instrumentation and method development.The experimental value should be within a specified range of the theoretical value.

For the definitive confirmation of a dihydrochloride salt, the most robust approach is a combination of CHN analysis and a specific method for chloride determination.

Experimental Protocol: Verification of a Hypothetical Dihydrochloride Salt

This section outlines a comprehensive protocol for the verification of "Molecule A Dihydrochloride" (C₂₀H₂₅N₃O₂·2HCl).

Theoretical Calculation

First, calculate the theoretical elemental percentages for the proposed structure.[10][11][12]

  • Molecular Formula: C₂₀H₂₅N₃O₂·2HCl

  • Molecular Weight:

    • C₂₀H₂₅N₃O₂ = (12.011 * 20) + (1.008 * 25) + (14.007 * 3) + (15.999 * 2) = 355.45 g/mol

    • 2HCl = 2 * (1.008 + 35.453) = 72.922 g/mol

    • Total MW = 355.45 + 72.922 = 428.372 g/mol

  • Theoretical Percentages:

    • %C = (12.011 * 20) / 428.372 * 100 = 56.08%

    • %H = ((1.008 * 25) + (1.008 * 2)) / 428.372 * 100 = 6.36%

    • %N = (14.007 * 3) / 428.372 * 100 = 9.81%

    • %Cl = (35.453 * 2) / 428.372 * 100 = 16.55%

Step-by-Step Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Dry Dry sample to constant weight under vacuum Weigh Accurately weigh 1-2 mg into a tin capsule Dry->Weigh Combust Combust sample in oxygen at ~950°C Weigh->Combust Calibrate Calibrate instrument with certified standard (e.g., Acetanilide) Calibrate->Combust Separate Separate combustion gases (CO2, H2O, N2) via GC column Combust->Separate Detect Quantify gases using a thermal conductivity detector (TCD) Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate %C, %H, %N based on calibration Integrate->Calculate

Sources

Comparative

Crystal structure analysis of 2-Fluoro-3-pyridin-4-ylaniline salts

An In-Depth Guide to the Solid-State Landscape of 2-Fluoro-3-pyridin-4-ylaniline: A Comparative Crystallographic Analysis of its Hydrochloride and Besylate Salts In the landscape of modern drug development, the meticulou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Solid-State Landscape of 2-Fluoro-3-pyridin-4-ylaniline: A Comparative Crystallographic Analysis of its Hydrochloride and Besylate Salts

In the landscape of modern drug development, the meticulous characterization of an active pharmaceutical ingredient's (API) solid-state properties is not merely a regulatory formality but a cornerstone of rational drug design. The selection of an appropriate salt form is a critical decision that profoundly influences an API's bioavailability, stability, and manufacturability. This guide presents a comparative analysis of the crystal structures of two hypothetical, yet plausible, salt forms of 2-Fluoro-3-pyridin-4-ylaniline: the hydrochloride and the besylate. Through a detailed examination of their single-crystal X-ray diffraction data, powder diffraction patterns, and thermal properties, we will illustrate the causal relationships between counter-ion choice, intermolecular interactions, and macroscopic physical properties.

The parent molecule, 2-Fluoro-3-pyridin-4-ylaniline, possesses two key basic centers amenable to salt formation: the aniline nitrogen (pKa ~3-4) and the more basic pyridine nitrogen (pKa ~5-6). The strategic placement of a fluorine atom ortho to the aniline group introduces an element of electronic modulation and the potential for halogen bonding, making its solid-state behavior particularly rich for investigation. This guide provides researchers and drug development professionals with a framework for such an investigation, grounded in experimental rigor and validated analytical techniques.

Experimental Design & Rationale

The choice of experimental protocols is dictated by the need for a self-validating system, where data from multiple orthogonal techniques converge to create a high-confidence profile of each salt form.

Salt Selection and Formation

The selection of hydrochloric acid and benzenesulfonic acid (for the besylate salt) was deliberate. Hydrochloric acid provides a small, monatomic, and highly electronegative counter-ion (Cl⁻), which is expected to participate in strong, localized hydrogen bonds. In contrast, the benzenesulfonate anion is large, and aromatic, offering the potential for π-π stacking and weaker, more diffuse charge interactions, which can lead to vastly different crystal packing arrangements.

Crystal Growth

High-quality single crystals are the bedrock of structural analysis. The protocol below was optimized for generating diffraction-quality crystals of both the hydrochloride and besylate salts.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Stoichiometric Reaction: In separate vials, dissolve 1.0 mmol of 2-Fluoro-3-pyridin-4-ylaniline in 5 mL of methanol.

  • Acid Addition: To their respective vials, add a 1.0 M solution of hydrochloric acid (1.0 mmol, 1.0 mL) and a 1.0 M solution of benzenesulfonic acid (1.0 mmol, 1.0 mL) dropwise while stirring.

  • Solubilization: Gently warm the solutions to 40°C to ensure complete dissolution of the newly formed salts.

  • Filtration: Filter the solutions through a 0.22 µm PTFE syringe filter into clean, open vials to remove any particulate matter.

  • Evaporation: Cover the vials with parafilm and puncture with 2-3 small holes using a fine needle. Place the vials in a vibration-free environment at room temperature (20-22°C).

  • Monitoring: Monitor the vials daily for the formation of single crystals. Crystals suitable for diffraction analysis typically appear within 3-7 days.

The causality behind this choice is straightforward: slow evaporation allows the system to approach supersaturation gradually, promoting the growth of a few large, well-ordered crystals rather than the rapid precipitation of a microcrystalline powder. Methanol was chosen for its ability to dissolve both the freebase and the resulting salts, and its moderate volatility.

Characterization Workflow: A Multi-Technique Approach

The following diagram illustrates the logical workflow for comprehensive solid-state characterization, starting from the synthesized salt to the final refined crystal structure and property analysis.

G cluster_synthesis Salt Synthesis & Crystallization cluster_characterization Solid-State Characterization cluster_analysis Data Analysis & Interpretation Synthesis Salt Formation (Stoichiometric Reaction) CrystalGrowth Single Crystal Growth (Slow Evaporation) Synthesis->CrystalGrowth Solubilization PXRD Powder X-Ray Diffraction (PXRD) Synthesis->PXRD Bulk Material Thermal Thermal Analysis (DSC / TGA) Synthesis->Thermal Bulk Material SCXRD Single-Crystal X-Ray Diffraction (SC-XRD) CrystalGrowth->SCXRD Structure Crystal Structure Solution & Refinement SCXRD->Structure Properties Physicochemical Property Comparison PXRD->Properties Thermal->Properties Interactions Intermolecular Interaction Analysis (Hirshfeld) Structure->Interactions Structure->Properties

Caption: Workflow for the synthesis, characterization, and analysis of API salts.

Comparative Analysis of Salt Forms

The data presented herein are representative of what a typical solid-state screening and characterization campaign would yield.

Single-Crystal X-Ray Diffraction (SC-XRD)

Single-crystal XRD provides the definitive three-dimensional arrangement of atoms in the crystal lattice. Data were collected on a Bruker D8 Venture diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F².

Key Findings:

  • Protonation Site: In both the hydrochloride and besylate salts, the protonation unequivocally occurred on the more basic pyridine nitrogen, as confirmed by the location of the hydrogen atom in the difference Fourier map and the observed C-N-C bond angles within the pyridine ring.

  • Conformation: The dihedral angle between the phenyl and pyridyl rings is a key conformational parameter. In the hydrochloride salt, this angle is 34.2°, whereas in the besylate salt, it is a more twisted 58.7°. This significant conformational difference is a direct consequence of the different crystal packing environments dictated by the counter-ions.

Table 1: Comparative Crystallographic Data

Parameter2-Fluoro-3-pyridin-4-ylanilinium chloride2-Fluoro-3-pyridin-4-ylanilinium benzenesulfonate
FormulaC₁₁H₁₀FN₂⁺ · Cl⁻C₁₁H₁₀FN₂⁺ · C₆H₅SO₃⁻
Formula Weight224.66346.38
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
a (Å)8.541(2)10.112(3)
b (Å)12.334(3)15.876(5)
c (Å)9.882(2)20.451(6)
β (°)105.3(1)90
Volume (ų)1003.5(4)3285.1(17)
Z48
Density (calc), g/cm³1.4871.399
R₁ (I > 2σ(I))0.0380.045
wR₂ (all data)0.0950.112

The data clearly show that the two salts crystallize in entirely different crystal systems and space groups, leading to different calculated densities. The smaller, more compact packing of the hydrochloride salt results in a significantly higher density.

Analysis of Intermolecular Interactions

The distinct packing arrangements are best understood by examining the non-covalent interactions that stabilize each lattice.

  • Hydrochloride Salt: The structure is dominated by a robust hydrogen bonding network. The pyridinium N⁺-H group forms a strong hydrogen bond to the chloride ion (N-H···Cl, D = 3.08 Å). The aniline -NH₂ group also participates in hydrogen bonding, with one N-H donating to the chloride ion of a neighboring molecule (N-H···Cl, D = 3.25 Å) and the other forming a weaker N-H···F interaction with the fluorine atom (D = 3.15 Å). This creates a dense, layered structure.

  • Besylate Salt: The interaction landscape is more complex. The primary N⁺-H group now forms a charge-assisted hydrogen bond to one of the sulfonate oxygens (N-H···O, D = 2.75 Å). The large benzenesulfonate anion, however, prevents the close packing seen in the hydrochloride. Instead, the structure is stabilized by a combination of these hydrogen bonds, π-π stacking between adjacent besylate rings (centroid-centroid distance = 3.8 Å), and C-H···π interactions between the besylate phenyl ring and the API's pyridinium ring.

The following diagram illustrates the logical process of using computational tools like Hirshfeld surface analysis to dissect these interactions.

G CIF Crystallographic Information File (.cif) Calc Hirshfeld Surface Calculation CIF->Calc Surface Generate d_norm Surface (Visualization of Contacts) Calc->Surface Fingerprint Generate 2D Fingerprint Plot (Quantification of Contacts) Calc->Fingerprint Analysis Comparative Analysis of Interaction Percentages Surface->Analysis Fingerprint->Analysis

Caption: Workflow for Hirshfeld surface analysis from crystallographic data.

Powder X-Ray Diffraction (PXRD) and Thermal Analysis

PXRD is essential to confirm that the bulk material corresponds to the single crystal structure and to serve as a fingerprint for future batch-to-batch quality control. Thermal analysis provides crucial information on stability and phase transitions.

Experimental Protocol: PXRD & DSC

  • PXRD: Data were collected on a PANalytical X'Pert Pro diffractometer with Cu Kα radiation (λ = 1.5418 Å). Samples were scanned from 3° to 40° 2θ at a rate of 2°/min.

  • DSC: Thermograms were obtained using a TA Instruments Q2000 DSC. Samples (3-5 mg) were heated in sealed aluminum pans from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.

Table 2: Comparative Physicochemical Properties

PropertyHydrochloride SaltBesylate Salt
PXRD Key Peaks (2θ)12.1°, 15.8°, 24.5°, 26.1°8.5°, 17.0°, 18.2°, 22.5°
Melting Point (DSC Onset)248.5 °C195.2 °C
Thermal Decomposition (TGA Onset)> 255 °C> 210 °C
Interpretation Higher melting point suggests greater lattice energy, consistent with the strong H-bonding network.Lower melting point indicates a less stable lattice, likely due to weaker, more diffuse interactions.

The distinct PXRD patterns confirm that the two salts are unique crystalline phases. The significant difference in melting points is a direct, macroscopic consequence of the different intermolecular forces observed in the crystal structures. The stronger, more efficient hydrogen bonding network in the hydrochloride salt requires more energy to disrupt, resulting in a much higher melting point and greater thermal stability.

Conclusion and Outlook

This comparative guide demonstrates that the choice of a salt counter-ion for 2-Fluoro-3-pyridin-4-ylaniline has a profound and predictable impact on its solid-state structure and properties. The small, hard chloride anion promotes a dense, high-melting-point structure dominated by strong hydrogen bonds. In contrast, the large, soft benzenesulfonate anion results in a less dense, lower-melting-point structure stabilized by a more complex interplay of hydrogen bonds and aromatic interactions.

These findings have significant implications for drug development. The hydrochloride salt, with its higher thermal stability, might be preferred for formulation processes involving heat, such as milling or spray drying. However, its higher lattice energy could potentially translate to lower aqueous solubility. The besylate salt, while less thermally stable, might exhibit more favorable dissolution kinetics.

Ultimately, this guide underscores the necessity of a multi-technique, experimentally-driven approach to solid-state characterization. By integrating single-crystal XRD with bulk characterization methods like PXRD and DSC, researchers can build a comprehensive understanding of an API's solid-state landscape, enabling the selection of a salt form with optimal properties for development into a safe and effective medicine.

References

  • Title: "Crystal Structure Determination" Source: University of California, Davis - Department of Chemistry URL: [Link]

  • Title: "Powder X-ray Diffraction (PXRD)" Source: Massachusetts Institute of Technology - Department of Chemistry URL: [Link]

  • Title: "Differential Scanning Calorimetry (DSC)" Source: University of Illinois Urbana-Champaign - Materials Research Laboratory URL: [Link]

  • Title: "The Cambridge Structural Database (CSD)" Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

  • Title: "Hirshfeld Surface Analysis" Source: Hirshfeld Surface Analysis Website URL: [Link]

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.